2-氯-4-氟-1-异硫氰酸苯

描述

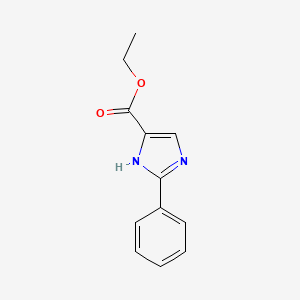

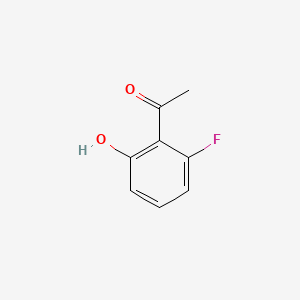

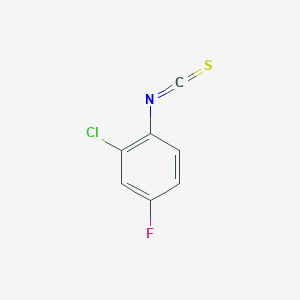

2-Chloro-4-fluoro-1-isothiocyanatobenzene is a chemical compound with the molecular formula C7H3ClFNS and a molecular weight of 187.62 . It is used for research purposes .

Synthesis Analysis

The synthesis of 2-chloro-1-fluoro-4-isothiocyanatobenzene is analogous to that of 3-chloro-4-fluoroaniline. The product is obtained as a light yellow liquid with a yield of 79.8% .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-fluoro-1-isothiocyanatobenzene consists of 7 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis

2-Chloro-4-fluoro-1-isothiocyanatobenzene is a light yellow liquid . It has a molecular weight of 187.62 .科学研究应用

1. 药物研究的基本组成部分

2-氯-4-氟-1-异硫氰酸苯可以用于制备具有独特取代模式的萘衍生物。这些衍生物在药物和农业研究中作为重要的基础组分。例如,涉及特定设计的芳炔和呋喃的Diels-Alder反应有助于创造这些萘衍生物,展示了在药物开发和农业应用中的潜力(Masson & Schlosser, 2005)。

2. 杀虫剂中间体的合成

这种化合物在合成杀虫剂的关键中间体方面起着重要作用,例如甲基5-氨基-2-氯-4-氟苯硫代乙酸酯。这个过程涉及一系列反应,包括Schiemann反应、氧氯化和硝化,展示了它在合成农业化学品中的重要性(Xiao-hua Du et al., 2005)。

3. 反应机制的研究

这种化合物在理解芳香亲核取代(SNAr)反应中发挥作用。研究探索在各种溶剂中进行的SNAr反应提供了对反应速率和机制的见解。这种理解对于设计有机化学中更高效的合成途径至关重要(Onyido & Hirst, 1991)。

4. 探索振动光谱

2-氯-4-氟-1-异硫氰酸苯用于研究卤代苯阳离子的振动光谱。这些研究为分子结构提供了宝贵的见解,对于光谱学和物理化学等领域至关重要(Kwon et al., 2002)。

5. Meisenheimer复合物的形成

使用这种化合物研究了Meisenheimer复合物的形成。这些复合物在各种有机合成和理解反应途径中具有应用(Clark et al., 1985)。

安全和危害

属性

IUPAC Name |

2-chloro-4-fluoro-1-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNS/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFVJADZDGFVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373953 | |

| Record name | 2-chloro-4-fluoro-1-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-fluoro-1-isothiocyanatobenzene | |

CAS RN |

362601-84-1 | |

| Record name | 2-chloro-4-fluoro-1-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B1363507.png)

![N-[(3-methoxy-2-naphthyl)methyl]aniline](/img/structure/B1363508.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1363510.png)